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molecular formula C33H28O B8345811 2,3,4,5-Tetrakis(4-methylphenyl)-2,4-cyclopentadien-1-one

2,3,4,5-Tetrakis(4-methylphenyl)-2,4-cyclopentadien-1-one

Cat. No. B8345811
M. Wt: 440.6 g/mol
InChI Key: ZSUDSCKIBFDILN-UHFFFAOYSA-N
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Patent
US07417247B2

Procedure details

23.13 g (0.11 mol) of 1,3-bis(p-tolyl)-2-propanone and 26.2 g (0.11 mol) of 4,4′-dimethylbenzil were dissolved in 75 ml of hot ethanol (abs.). 53 ml of a methanolic benzyltrimethylammonium hydroxide solution (0.11 mol Triton B, 35% Fluka) were slowly added dropwise at 80° C. with stirring (caution: the reaction batch froths vigorously) and refluxing was effected for 25 minutes. The crude product was filtered off after three hours, then washed with cold ethanol and recrystallized from toluene (violet red, yield: 46.2 g (95%); m.p.: 244-245° C., literature: 250.4-251.4° C. [15]; elemental analysis for C33H38O: found: C, 89.8%, H, 6.6%. calculated: C, 89.96%, H, 6.41%, MS-El [m/z (rel. intensity): M+440 (100), 412 (47), 206 (98), 191 (16), 189 (10)). The IR spectrum of 1,2,3,4-tetra(p-tolyl)cyclopenta-1,3-dien-5-one is shown in FIG. 10.
Quantity
23.13 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:18])[CH:6]=[CH:5][C:4]([CH2:7][C:8](=[O:17])[CH2:9][C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=2)=[CH:3][CH:2]=1.[CH3:19][C:20]1[CH:25]=[CH:24][C:23]([C:26]([C:28]([C:30]2[CH:35]=[CH:34][C:33]([CH3:36])=[CH:32][CH:31]=2)=O)=O)=[CH:22][CH:21]=1.[OH-].C([N+](C)(C)C)C1C=CC=CC=1>C(O)C>[C:1]1([CH3:18])[CH:6]=[CH:5][C:4]([C:7]2[C:8](=[O:17])[C:9]([C:10]3[CH:11]=[CH:12][C:13]([CH3:16])=[CH:14][CH:15]=3)=[C:28]([C:30]3[CH:35]=[CH:34][C:33]([CH3:36])=[CH:32][CH:31]=3)[C:26]=2[C:23]2[CH:22]=[CH:21][C:20]([CH3:19])=[CH:25][CH:24]=2)=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
23.13 g
Type
reactant
Smiles
C1(=CC=C(C=C1)CC(CC1=CC=C(C=C1)C)=O)C
Name
Quantity
26.2 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)C
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
53 mL
Type
reactant
Smiles
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring (caution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction batch froths vigorously) and refluxing
FILTRATION
Type
FILTRATION
Details
The crude product was filtered off after three hours
Duration
3 h
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene (violet red, yield: 46.2 g (95%)
CUSTOM
Type
CUSTOM
Details
250.4-251.4° C. [15]

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
Smiles
C1(=CC=C(C=C1)C1=C(C(=C(C1=O)C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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